m-PEG21-OH
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Overview
Description
m-PEG21-OH is a polyethylene glycol (PEG)-based compound that serves as a PROTAC (PROteolysis TArgeting Chimera) linker. It is used in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG21-OH involves the polymerization of ethylene oxide molecules to form a PEG chain. The hydroxyl group (-OH) at one end of the PEG chain allows for further functionalization. The reaction typically involves the use of catalysts such as potassium hydroxide (KOH) and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and stringent quality control measures to ensure the purity and consistency of the product. The final product is often purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
m-PEG21-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized PEG derivatives .
Scientific Research Applications
m-PEG21-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the development of targeted therapies for diseases such as cancer by selectively degrading disease-causing proteins.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of biocompatible materials and coatings for medical devices
Mechanism of Action
m-PEG21-OH functions as a linker in PROTACs, which are designed to degrade target proteins. The mechanism involves the binding of the PROTAC to both the target protein and an E3 ubiquitin ligase. This brings the target protein in close proximity to the ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
m-PEG-OH (MW 2000): Another PEG-based PROTAC linker with a molecular weight of 2000.
m-PEG-OH (MW 1000): A PEG-based linker with a lower molecular weight of 1000.
m-PEG-OH (MW 20000): A PEG-based linker with a higher molecular weight of 20000.
Uniqueness
m-PEG21-OH is unique due to its specific molecular weight and functionalization, which make it suitable for certain applications in PROTAC synthesis. Its specific properties allow for the selective degradation of target proteins, making it a valuable tool in targeted therapy research .
Properties
Molecular Formula |
C43H88O22 |
---|---|
Molecular Weight |
957.1 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C43H88O22/c1-45-4-5-47-8-9-49-12-13-51-16-17-53-20-21-55-24-25-57-28-29-59-32-33-61-36-37-63-40-41-65-43-42-64-39-38-62-35-34-60-31-30-58-27-26-56-23-22-54-19-18-52-15-14-50-11-10-48-7-6-46-3-2-44/h44H,2-43H2,1H3 |
InChI Key |
SWVMFUJFAGAJCE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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